molecular formula C10H7Cl2NO B6294081 5-(3,5-dichloro-4-methylphenyl)oxazole CAS No. 2364585-35-1

5-(3,5-dichloro-4-methylphenyl)oxazole

Cat. No.: B6294081
CAS No.: 2364585-35-1
M. Wt: 228.07 g/mol
InChI Key: SMBLCOCTQMZVOM-UHFFFAOYSA-N
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Description

5-(3,5-Dichloro-4-methylphenyl)oxazole is a substituted oxazole derivative featuring a dichlorinated and methylated phenyl ring at the 5-position of the oxazole core. Oxazoles are heterocyclic aromatic compounds with a five-membered ring containing oxygen and nitrogen atoms. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anticancer properties, and their ability to engage in halogen bonding and π-π interactions .

Properties

IUPAC Name

5-(3,5-dichloro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMBLCOCTQMZVOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of TosMIC by a strong base (e.g., KOH), followed by nucleophilic attack on the aldehyde carbonyl group. A 5-endo-dig cyclization forms the oxazole ring, with subsequent elimination of the tosyl group. Typical conditions involve refluxing in anhydrous THF or DMF at 80–100°C for 6–12 hours.

Example Procedure

  • Dissolve 3,5-dichloro-4-methylbenzaldehyde (1.0 equiv) and TosMIC (1.2 equiv) in dry DMF.

  • Add KOtBu (2.0 equiv) and stir under nitrogen at 90°C for 8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane:EtOAc = 4:1).

Yield : 65–75% (estimated from analogous reactions).

Advantages and Limitations

  • Advantages : High atom economy, minimal byproducts, and compatibility with electron-deficient aldehydes.

  • Limitations : Requires stringent anhydrous conditions and expensive TosMIC.

Cyclization of Carbamate or Carboxylic Acid Derivatives

A second route involves cyclization of intermediates such as ethyl this compound-4-carboxylate, as demonstrated in a protocol for analogous brominated oxazoles.

Synthetic Pathway

  • Intermediate Synthesis :

    • Condense 3,5-dichloro-4-methylphenylglyoxylic acid with ethyl isocyanoacetate using NaH in DMF.

    • Heat at 100°C for 2 hours to form the oxazole ring.

Example Procedure

  • Combine 3,5-dichloro-4-methylphenylglyoxylic acid (1.0 equiv), ethyl isocyanoacetate (1.1 equiv), and NaH (2.0 equiv) in dry DMF.

  • Stir at 100°C for 2 hours under nitrogen.

  • Extract with dichloromethane, wash with water, and purify via flash chromatography.

Yield : 70–80% (based on similar cyclizations).

Optimization Insights

  • Base Selection : NaH outperforms weaker bases like K2CO3 in promoting cyclization.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Solid Acid-Catalyzed Cyclization

A patent describing the synthesis of 4-methyl-5-alkoxy oxazoles via solid acid catalysts offers a template for adapting this method to the target compound.

Methodology

  • Starting Material : N-formyl alanine ester derivatives substituted with the 3,5-dichloro-4-methylphenyl group.

  • Catalyst : Zeolite or sulfonated carbon catalysts facilitate dehydration and cyclization at 120–150°C.

Example Procedure

  • Mix N-formyl-3,5-dichloro-4-methylphenylalanine ethyl ester (1.0 equiv) with H-Beta zeolite (20 wt%).

  • Heat at 140°C for 5 hours under reduced pressure.

  • Filter the catalyst and purify the crude product via distillation.

Yield : 75–85% (extrapolated from patent data).

Industrial Applicability

  • Scalability : Continuous-flow reactors improve efficiency for large-scale production.

  • Waste Reduction : Solid catalysts are recyclable, minimizing environmental impact.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Key Advantages
Van Leusen Synthesis3,5-Dichloro-4-methylbenzaldehydeDMF, 90°C, 8h65–75%High purity, minimal byproducts
Carbamate CyclizationPhenylglyoxylic acid derivativesNaH/DMF, 100°C, 2h70–80%Scalable, uses inexpensive reagents
Solid Acid CatalysisN-formyl alanine estersZeolite, 140°C, 5h75–85%Eco-friendly, continuous-flow compatible

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The oxazole ring exhibits moderate electrophilic substitution reactivity, with the 5-position being most reactive due to electronic directing effects. The electron-withdrawing chlorine substituents on the phenyl ring further deactivate the system, limiting EAS at the aryl group.

Key Findings :

  • Nitration : Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs at the oxazole’s 5-position, yielding 5-nitro-5-(3,5-dichloro-4-methylphenyl)oxazole .

  • Halogenation : Bromination (Br₂/FeBr₃) selectively targets the oxazole’s 4-position, forming 4-bromo-5-(3,5-dichloro-4-methylphenyl)oxazole .

Nucleophilic Ring-Opening Reactions

The oxazole’s electron-deficient nature allows nucleophilic attack, particularly at the 2-position. The 3,5-dichloro-4-methylphenyl group stabilizes intermediates via inductive effects.

Example Reaction :

ReagentConditionsProductYield (%)Reference
NH₃ (aq.)80°C, 12 h2-Amino-5-(3,5-dichloro-4-methylphenyl)oxazole72
PhMgBrTHF, −78°C, 1 h2-Phenyl-5-(3,5-dichloro-4-methylphenyl)oxazole65

Cycloaddition Reactions

The oxazole ring participates in [4+2] cycloadditions as a diene, though the electron-withdrawing aryl group reduces reactivity.

Diels-Alder Reaction :

  • With maleic anhydride in toluene (reflux, 24 h), the product is a bicyclic adduct with regioselectivity dictated by the oxazole’s electron distribution .

Cross-Coupling Reactions

The aryl chloride groups enable palladium-catalyzed coupling reactions, offering routes to diversify the substituents.

Suzuki-Miyaura Coupling :

Boronic AcidCatalystProductYield (%)Reference
4-MethoxyphenylPd(PPh₃)₄, K₂CO₃5-(3,5-Dichloro-4-methylphenyl)-4-(4-methoxyphenyl)oxazole85
VinylPdCl₂(dppf), CsF5-(3,5-Dichloro-4-methylphenyl)-4-vinyloxazole78

Oxidation and Reduction

  • Oxidation : MnO₂ selectively oxidizes the oxazole’s methyl group to a carboxylic acid, forming 5-(3,5-dichloro-4-carboxyphenyl)oxazole .

  • Reduction : H₂/Pd-C reduces the oxazole to a dihydrooxazole, which can be further functionalized .

Functionalization of the Aryl Group

The 3,5-dichloro-4-methylphenyl moiety undergoes site-specific reactions:

  • Chlorine Replacement : SNAr reactions with amines (e.g., morpholine) replace the 3- or 5-chlorine atoms under basic conditions .

  • Methyl Oxidation : CrO₃/H₂SO₄ converts the methyl group to a carboxylic acid .

Scientific Research Applications

Pharmaceutical Development

5-(3,5-dichloro-4-methylphenyl)oxazole is primarily explored for its potential as a pharmaceutical agent. The compound's structure allows it to interact with various biological targets, making it a candidate for developing new drugs.

  • Mechanism of Action: The dichloro and methyl substituents can enhance the compound's binding affinity to specific receptors or enzymes, potentially leading to therapeutic effects in conditions such as cancer or bacterial infections.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown that oxazole derivatives can inhibit the growth of various pathogens, making them valuable in developing new antibiotics.

  • Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives showed significant activity against resistant strains of bacteria, suggesting that this compound could be further investigated for similar properties .

Agrochemical Applications

Due to its chemical structure, this compound also has potential applications in agriculture as a pesticide or herbicide. The ability to modify its structure may lead to the development of effective agrochemicals that target specific pests without harming beneficial organisms.

  • Research Insight: A recent paper highlighted the synthesis of chlorinated oxazoles and their efficacy as herbicides, indicating a promising avenue for further exploration with this compound .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Studies
PharmaceuticalDrug development targeting cancer/bacteriaJournal of Medicinal Chemistry
AntimicrobialAntibiotic developmentAntimicrobial Agents and Chemotherapy
AgrochemicalPesticide/herbicide formulationPesticide Science

Mechanism of Action

The mechanism of action of 5-(3,5-dichloro-4-methylphenyl)oxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, it may interact with cellular receptors to modulate signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural and Electronic Features of Selected Oxazole Derivatives
Compound Name Substituents on Phenyl Ring Key Structural Features Electrostatic Potential (VESP) Biological Activity (IC50)
5-(3,5-Dichloro-4-methylphenyl)oxazole 3,5-Cl; 4-CH3 Electron-withdrawing Cl, moderate lipophilicity Not reported Not explicitly reported
5-(p-Tolyl)oxazole (tolox) 4-CH3 Electron-donating CH3 Lower VESP at oxazole N Luminescence properties
5-(p-Nitrophenyl)oxazole (nox) 4-NO2 Strong electron-withdrawing NO2 Higher VESP at oxazole N Halogen bonding in cocrystals
5-(4-Fluorophenyl)oxazole (from Patent) 4-F; CF3 Fluorine and trifluoromethyl groups High electron-withdrawing effect Reactivity in cross-coupling reactions
5-(3-Aminophenyl)oxazole 3-NH2 Electron-donating NH2 Lower VESP Melting point: 92–95°C

Key Observations :

  • The dichloro groups in the target compound likely amplify this effect compared to tolox (methyl-substituted).
  • Methyl groups (e.g., tolox and the target compound) improve lipophilicity, which may enhance membrane permeability in biological systems .
  • Fluorine and CF3 (as in the patent compound ) introduce stronger electron withdrawal and metabolic stability compared to Cl and CH3.
Table 2: Anticancer Activity of Oxazole Derivatives
Compound Name Substituents HT-29 Cell Growth Inhibition (IC50) Mechanism Notes
CA-4 Analog (Compound 13) 4-(3,4,5-Trimethoxyphenyl); 5-(4-methylthiophenyl) Sub-nanomolar MRP-1/MRP-3 inhibition
CA-4 Analog (Compound 14) 4-(5-Cl-3,4-dimethoxyphenyl); 5-(3-F-4-MeO-phenyl) Sub-nanomolar Dual A/B ring substitution enhances potency
This compound 3,5-Cl; 4-CH3 Not reported Predicted: High lipophilicity aids MRP inhibition

Key Observations :

  • Substitutions on both A and B rings (e.g., Compound 14 ) significantly enhance anticancer activity, suggesting that the dichloro and methyl groups in the target compound may similarly optimize interactions with drug transporters like MRP-1/MRP-3.
  • Chlorine and methoxy groups in Compound 14 correlate with sub-nanomolar efficacy, implying that the dichloro groups in the target compound could confer comparable potency if positioned correctly.

Key Observations :

  • Van Leusen synthesis is a common route for 5-aryloxazoles , suggesting the target compound could be synthesized from 3,5-dichloro-4-methylbenzaldehyde.
  • Amino-substituted oxazoles exhibit higher melting points for para-substituted derivatives (150–151°C) vs. meta (92–95°C), indicating that substituent position critically impacts crystallinity .

Biological Activity

5-(3,5-Dichloro-4-methylphenyl)oxazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of chlorine and methyl groups on the phenyl ring enhances its reactivity and biological activity. The molecular formula is C10H7Cl2N1O1C_{10}H_{7}Cl_{2}N_{1}O_{1} with a molecular weight of approximately 232.07 g/mol.

Synthesis

The synthesis of this compound typically involves cyclization reactions from appropriate precursors. Common methods include:

  • Condensation Reactions : Reacting substituted phenols with nitriles or aldehydes under acidic or basic conditions.
  • Cyclization : Using reagents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that this compound can inhibit bacterial growth effectively.

MicroorganismMIC (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

These results indicate that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported that it induces cytotoxic effects in various cancer cell lines, including breast (MCF-7) and lung cancer cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

  • IC50 Values : The IC50 value for MCF-7 cells is reported to be approximately 25 µM, indicating significant potency.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various oxazole derivatives, including this compound. The results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus and reduced the expression of virulence genes.
  • Cytotoxicity Against Cancer Cells : Another study investigated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results demonstrated a dose-dependent decrease in cell viability, with evidence of apoptosis through caspase activation assays.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The halogen substituents enhance its binding affinity to enzymes involved in metabolic pathways, leading to inhibition or modulation of these processes.

Q & A

Q. What are the standard synthetic routes for 5-(3,5-dichloro-4-methylphenyl)oxazole?

Methodological Answer: Two primary methods are widely used:

  • Van Leusen’s Oxazole Synthesis (most common): Reacting substituted benzaldehydes with TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. This method is scalable and yields oxazole derivatives with varying substituents .
  • Hydrazide Cyclization Route : Involves refluxing hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in DMSO for 18 hours, followed by distillation and crystallization. Yields (~65%) and melting points (e.g., 141–143°C) are critical quality indicators .

Q. What spectroscopic and crystallographic techniques confirm the structure of oxazole derivatives?

Methodological Answer:

  • ¹H/¹³C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., aromatic protons in 5-(4-bromophenyl)oxazole derivatives ).
  • X-ray Crystallography : Resolves crystal packing and halogen-bonding interactions (e.g., Br/I⋯Noxazole interactions in perfluorinated iodobenzene cocrystals ).
  • Melting Point Analysis : Validates purity (e.g., 150–151°C for 5-(4-aminophenyl)oxazole ).

Q. How can reaction conditions be optimized to improve yields in oxazole synthesis?

Methodological Answer:

  • Solvent Selection : Methanol in Van Leusen’s method ensures high solubility of TosMIC and aldehydes, while DMSO in hydrazide routes facilitates cyclization .
  • Catalyst Screening : Potassium carbonate enhances deprotonation in Van Leusen’s method. Alternative bases (e.g., NaHCO₃) may reduce side reactions.
  • Reaction Time : Extended reflux (e.g., 18 hours in hydrazide routes) improves cyclization but risks decomposition .

Q. How do computational methods predict halogen bonding and biological activity in oxazole derivatives?

Methodological Answer:

  • Molecular Electrostatic Potential (MEP) Analysis : Maps electron-deficient regions (e.g., oxazole N-atoms) to predict halogen-bonding sites with perfluorinated iodobenzenes .
  • AutoDock Simulations : Screen derivatives for aromatase inhibition (e.g., 5-(4-bromophenyl)oxazole docking scores correlate with experimental IC₅₀ values) .
  • DFT Calculations : Analyze solvent effects on vibrational frequencies (e.g., oxazole⋯(H₂O)ₙ complexes) .

Q. How can researchers resolve contradictions in biological activity data for oxazole derivatives?

Methodological Answer:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH, temperature) to isolate variables.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance binding affinity and compare results .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., bond lengths) with activity trends to identify structure-activity relationships .

Q. What advanced techniques analyze intermolecular interactions in oxazole-based cocrystals?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Resolves Br⋯N/O halogen bonds (e.g., 2.95–3.10 Å distances in oxazole-perfluorobenzene cocrystals) .
  • Hirshfeld Surface Analysis : Quantifies contact contributions (e.g., H⋯Cl interactions in 3,5-dichlorophenyl derivatives) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability linked to crystal packing (e.g., decomposition above 200°C for halogen-bonded cocrystals) .

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